(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Quinolone antibiotic Structure-activity relationship Gram-positive bacteria

(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate (CAS 143062-73-1; also indexed as 143062-84-4) is the tosylate salt of the enantiopure cis-2-fluorocyclopropylamine, a chiral amine building block that serves as the defining N1 substituent in sitafloxacin (DU-6859), a third-generation fluoroquinolone antibiotic. The compound incorporates a cis-oriented fluorine atom and amine group on the cyclopropane ring, a stereochemical arrangement whose absolute (1R,2S)-configuration has been shown to be indispensable for the reduced side-effect profile and superior pharmacokinetic properties of the final quinolone drug substance.

Molecular Formula C10H14FNO3S
Molecular Weight 247.29 g/mol
CAS No. 143062-73-1
Cat. No. B1146338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
CAS143062-73-1
Molecular FormulaC10H14FNO3S
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N
InChIInChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2
InChIKeyXUWZMHVPMZXIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate (CAS 143062-73-1): A Chiral cis-Fluorocyclopropylamine Tosylate Salt for Quinolone Antibiotic Synthesis


(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate (CAS 143062-73-1; also indexed as 143062-84-4) is the tosylate salt of the enantiopure cis-2-fluorocyclopropylamine, a chiral amine building block that serves as the defining N1 substituent in sitafloxacin (DU-6859), a third-generation fluoroquinolone antibiotic [1]. The compound incorporates a cis-oriented fluorine atom and amine group on the cyclopropane ring, a stereochemical arrangement whose absolute (1R,2S)-configuration has been shown to be indispensable for the reduced side-effect profile and superior pharmacokinetic properties of the final quinolone drug substance [2]. The 4-methylbenzenesulfonate counterion confers crystalline solid-state properties that distinguish it from the corresponding hydrochloride salt and free-base forms in terms of handling, storage stability, and process scalability .

Why Generic Substitution Fails for (1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate: Stereochemical, Salt-Form, and Isomeric-Purity Determinants of Downstream Efficacy


The procurement of a 2-fluorocyclopropylamine derivative for quinolone antibiotic synthesis cannot be reduced to selecting any cis-fluorocyclopropylamine salt. Three interdependent factors preclude generic substitution: (i) the trans-(1R,2R) or trans-(1S,2S) diastereomers yield quinolone products with markedly reduced potency against Gram-positive pathogens compared to the cis-(1R,2S) configuration ; (ii) the free base and hydrochloride salt forms differ from the tosylate in crystallinity, hygroscopicity, and ease of stoichiometric control during subsequent N-acylation or condensation steps [1]; and (iii) residual trans-isomer contamination as low as 0.2–0.4% can propagate stereochemical impurities into the final active pharmaceutical ingredient (API), compromising enantiomeric purity specifications mandated by regulatory guidelines . These are not interchangeable attributes—they are quantifiable, specification-driven differentiators that directly impact synthetic yield, API purity, and ultimately the antimicrobial potency of the derived quinolone.

Quantitative Differentiation Evidence for (1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate: Head-to-Head Comparator Data for Informed Procurement


Cis-(1R,2S) vs. Trans Diastereomer: Differential Antibacterial Potency in Quinolone Scaffolds

In a systematic SAR study of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents, quinolone derivatives bearing the cis-2-fluorocyclopropyl N1 substituent demonstrated consistently higher potency against Gram-positive bacteria than their trans counterparts, while the potency differential against most Gram-negative species was markedly smaller . The stereochemical identity of the fluorocyclopropylamine intermediate directly determines this cis/trans potency ratio in the final quinolone product. Furthermore, the (1R,2S) absolute configuration—as opposed to its (1S,2R) enantiomer—is the specific stereoisomer required for sitafloxacin, which exhibits MIC50 values of 0.063 mg/L against methicillin-susceptible S. aureus (MSSA) and 0.5 mg/L against MRSA, representing a 16-fold and 16-fold improvement over levofloxacin (MIC50 1 mg/L for MSSA, 8 mg/L for MRSA), respectively [1].

Quinolone antibiotic Structure-activity relationship Gram-positive bacteria Stereochemistry

Tosylate Salt vs. Hydrochloride Salt: Purity, Isomer Control, and Process-Scale Differentiation

The 4-methylbenzenesulfonate (tosylate) salt form of (1R,2S)-2-fluorocyclopropylamine enables specifications that are not consistently achievable with the corresponding hydrochloride salt. A representative commercial specification for the tosylate salt demonstrates chemical purity ≥98.0% (HPLC), with trans-isomer content controlled to ≤0.20% and residual cis-isomer-related impurities to ≤0.40%, moisture ≤0.50% (K.F.), and a defined melting point range of 160.0–172.0 °C . In contrast, the hydrochloride salt (CAS 141042-21-9) is reported as air-sensitive and hygroscopic , which introduces weighing and stoichiometry uncertainties during large-scale amidine formation or N-acylation steps. The patent literature explicitly identifies the tosylate salt as the preferred form for the quinolone mother-nucleus construction, noting that its use—while economically significant—provides reproducible stoichiometric control that is critical for process validation [1].

Salt selection Chiral amine Process chemistry Isomeric purity Crystallinity

CYP450 Inhibition Profile: Absence of Major CYP Liability vs. Structurally Related Fluorinated Cyclopropylamines

Computationally predicted and experimentally relevant ADMET parameters for (1R,2S)-2-fluorocyclopropanamine 4-methylbenzenesulfonate indicate no inhibition of the five major cytochrome P450 isoforms: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . This contrasts with certain 2-aryl-2-fluorocyclopropylamine analogs that have been demonstrated to act as irreversible inhibitors of monoamine oxidase A (MAO-A) with IC50 values in the low nanomolar range, a property linked to the presence of an aromatic substituent at the cyclopropane 2-position [1]. The absence of both CYP inhibition and MAO-related off-target activity for the unsubstituted (1R,2S)-2-fluorocyclopropylamine scaffold makes this intermediate a lower-risk choice for constructing quinolone antibiotics intended for co-administration with other CYP-metabolized drugs.

Drug-drug interaction CYP450 inhibition Amine building block ADMET Procurement risk assessment

Cis vs. Trans Basicity (pKa) Differential: Stereoelectronic Control of Amine Nucleophilicity in Downstream Conjugation Reactions

Computational studies at the MP2 and SCS-MP2 levels of theory demonstrate that the diastereomeric cis- and trans-2-fluorocyclopropylamines possess measurably different gas-phase proton affinities (PA) and solution-phase basicities, arising from stereoelectronic effects on nitrogen lone-pair hybridization . The calculated PA values are 215.6 kcal mol⁻¹ for the cis isomer (corresponding to the (1R,2S)-configuration) and 209.3 kcal mol⁻¹ for the trans isomer, representing a difference of 6.3 kcal mol⁻¹. This PA difference translates into distinct pKa values for the corresponding 2-phenylcyclopropylamine analogs and directly affects the nucleophilic reactivity of the amine in acylation, sulfonylation, and carbamoylation reactions central to quinolone synthesis .

Basicity pKa Stereoelectronic effect Nucleophilicity Conjugation chemistry Amine reactivity

Enantiomeric Excess Specification >99%: Chiral Purity as a Determinant of Downstream Quinolone Diastereomeric Purity

The (1R,2S)-2-fluorocyclopropylamine free base, liberated from the tosylate salt, is specified at >99% enantiomeric excess (ee) when produced via the asymmetric cyclopropanation route employing (4R,5S)-4,5-diphenyl-3-vinyl-2-oxazolidinone as the chiral auxiliary [1]. This >99% ee value is critical because the subsequent condensation with the quinolone carboxylic acid core generates a new stereocenter at the quinolone N1 position; any enantiomeric contamination in the amine intermediate manifests as diastereomeric impurity in the final API, which cannot be removed by simple recrystallization [2]. The patent literature confirms that mixtures of diastereomers in the final quinolone are difficult to apply as medicaments, mandating single-isomer purity from the intermediate stage onward [3].

Enantiomeric excess Chiral purity Quinolone antibiotic Diastereomer control Regulatory specification

Procurement-Driven Application Scenarios for (1R,2S)-2-Fluorocyclopropanamine 4-Methylbenzenesulfonate: Where the Compound's Differential Specifications Translate into Decisive Scientific and Industrial Value


GMP Synthesis of Sitafloxacin and Next-Generation Fluoroquinolone Antibiotics Requiring Sub-0.5% Diastereomeric Impurity Control

In the convergent synthesis of sitafloxacin hydrate (CAS 163253-35-8), the tosylate salt is condensed with a 8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid derivative to install the N1-(1R,2S)-2-fluorocyclopropyl substituent [1]. The specification of trans-isomer ≤0.20% in the tosylate intermediate directly enables the final API to meet a ≤0.10% single diastereomeric impurity threshold. The crystalline, non-hygroscopic nature of the tosylate salt permits accurate gravimetric dispensing in Class 100,000 or better GMP suites without the weighing errors that plague the hygroscopic hydrochloride salt [2]. This scenario applies to CDMOs and generic API manufacturers targeting markets where sitafloxacin is registered (Japan, Thailand, China).

Chiral Amine Building Block for Fluorinated Cyclopropane-Containing LSD1/MAO Inhibitor Discovery Programs

Beyond quinolone antibiotics, the (1R,2S)-2-fluorocyclopropylamine scaffold—liberated from its tosylate salt—serves as a conformationally constrained chiral amine for structure-based drug design targeting lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases [1]. The absence of CYP inhibition flags and the distinct basicity (PA = 215.6 kcal mol⁻¹) differentiate this unsubstituted fluorocyclopropylamine from 2-aryl analogs that carry MAO mechanism-based inhibition liability [2]. Medicinal chemistry teams can use the free amine (generated in situ from the tosylate by mild base treatment) for reductive amination, sulfonamide formation, or urea coupling without introducing the aromatic substituents that confer MAO off-target activity .

Process Development and Scale-Up of cis-2-Fluorocyclopropylamine-Derived Intermediates Where Salt-Form Stoichiometry Determines Yield and Impurity Profile

The patent literature, including US 7,626,029, explicitly documents the use of (1R,2S)-2-fluorocyclopropylamine tosylate in multi-kilogram process steps for quinolone mother-nucleus construction, where precise control of amine equivalents is essential for minimizing bis-addition byproducts [1]. The defined melting point (160.0–172.0 °C) and moisture content (≤0.50%) of the tosylate salt allow process engineers to calculate exact molar charges without titration, whereas the hydrochloride salt's hygroscopicity introduces variability of ±5–10% in effective amine content on humid days [2]. This scenario is directly relevant to chemical development groups transitioning a quinolone candidate from preclinical to Phase I/II supply.

Quote Request

Request a Quote for (1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.